

# Spectroscopic Profile of 5-Nitropyridin-3-ol: A Technical Guide

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## Compound of Interest

Compound Name: **5-Nitropyridin-3-ol**

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This technical guide provides a comprehensive overview of the spectroscopic data for **5-Nitropyridin-3-ol**, a key heterocyclic compound of interest in pharmaceutical and materials science research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

## Introduction

**5-Nitropyridin-3-ol** ( $C_5H_4N_2O_3$ ) is a substituted pyridine derivative with significant potential in various chemical syntheses.<sup>[1]</sup> Its chemical structure, featuring both a hydroxyl and a nitro group on the pyridine ring, imparts unique electronic and chemical properties. Accurate spectroscopic data is paramount for its identification, purity assessment, and the elucidation of its role in reaction mechanisms. This guide presents predicted spectroscopic data and generalized experimental protocols to facilitate its study.

## Predicted Spectroscopic Data

Due to the limited availability of published experimental spectra for **5-Nitropyridin-3-ol**, the following tables summarize predicted data obtained from computational models. These predictions serve as a valuable reference for the initial identification and analysis of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted  $^1\text{H}$  NMR Spectral Data for **5-Nitropyridin-3-ol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Assignment
~8.8 - 9.0	Singlet	H-2
~8.4 - 8.6	Singlet	H-4
~7.5 - 7.7	Singlet	H-6
~5.0 - 6.0 (broad)	Singlet	OH

Note: Predicted chemical shifts can vary based on the solvent and the prediction software used.

Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data for **5-Nitropyridin-3-ol**

Chemical Shift ( $\delta$ ) ppm	Assignment
~155 - 160	C-3
~148 - 153	C-5
~140 - 145	C-2
~130 - 135	C-6
~120 - 125	C-4

Note: Predicted chemical shifts can vary based on the solvent and the prediction software used.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands for **5-Nitropyridin-3-ol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (hydroxyl)
3100 - 3000	Medium	C-H stretch (aromatic)
1600 - 1570	Strong	C=C stretch (aromatic ring)
1550 - 1500	Strong	N-O stretch (nitro group)
1350 - 1300	Strong	N-O stretch (nitro group)
1250 - 1150	Medium	C-O stretch (hydroxyl)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments.

Table 4: Predicted Mass Spectrometry Data for **5-Nitropyridin-3-ol**

m/z Value	Interpretation
140	Molecular ion [M] <sup>+</sup>
110	Loss of NO ([M-NO] <sup>+</sup> )
94	Loss of NO <sub>2</sub> ([M-NO <sub>2</sub> ] <sup>+</sup> )
84	Loss of CO from [M-NO] <sup>+</sup>
66	Further fragmentation

Note: The molecular weight of **5-Nitropyridin-3-ol** is approximately 140.10 g/mol .[\[1\]](#)  
Fragmentation patterns are predicted based on common fragmentation pathways for nitroaromatic and phenolic compounds.

## Experimental Protocols

The following sections outline generalized experimental methodologies for the spectroscopic analysis of **5-Nitropyridin-3-ol**.

## NMR Spectroscopy Protocol

This protocol is applicable for acquiring  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of pyridine derivatives.

### A. Sample Preparation:

- Weigh 5-10 mg of **5-Nitropyridin-3-ol**.
- Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{DMSO-d}_6$ ,  $\text{CDCl}_3$ ) in a clean, dry 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
- Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

### B. Data Acquisition:

- Insert the sample into a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to optimize its homogeneity.
- Acquire the  $^1\text{H}$  spectrum using a standard pulse sequence.
- For the  $^{13}\text{C}$  spectrum, use a proton-decoupled pulse sequence to obtain singlets for each carbon.

### C. Data Processing:

- Apply a Fourier transform to the acquired free induction decay (FID).
- Phase the spectrum to ensure all peaks are in the correct absorptive mode.
- Apply a baseline correction.

- Integrate the signals in the  $^1\text{H}$  spectrum to determine the relative proton ratios.
- Reference the chemical shifts to the internal standard (TMS at 0.00 ppm).

## IR Spectroscopy Protocol

This protocol describes the analysis of a solid organic compound using the thin solid film method.[\[2\]](#)

### A. Sample Preparation:

- Place a small amount (a few milligrams) of **5-Nitropyridin-3-ol** into a clean vial.
- Add a few drops of a volatile solvent (e.g., methanol or acetone) to dissolve the solid.
- Deposit a drop of the resulting solution onto a clean, dry IR-transparent salt plate (e.g., NaCl or KBr).
- Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

### B. Data Acquisition:

- Place the salt plate in the sample holder of an FT-IR spectrometer.
- Acquire a background spectrum of the empty spectrometer.
- Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum.

### C. Data Processing:

- The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber ( $\text{cm}^{-1}$ ).
- Identify and label the significant absorption bands.

## Mass Spectrometry Protocol

This protocol outlines a general procedure for obtaining an electron ionization (EI) mass spectrum.

#### A. Sample Introduction:

- Dissolve a small amount of **5-Nitropyridin-3-ol** in a suitable volatile solvent (e.g., methanol or acetonitrile).
- Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

#### B. Ionization and Analysis:

- The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source.[3][4][5]
- The resulting ions, including the molecular ion and various fragment ions, are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

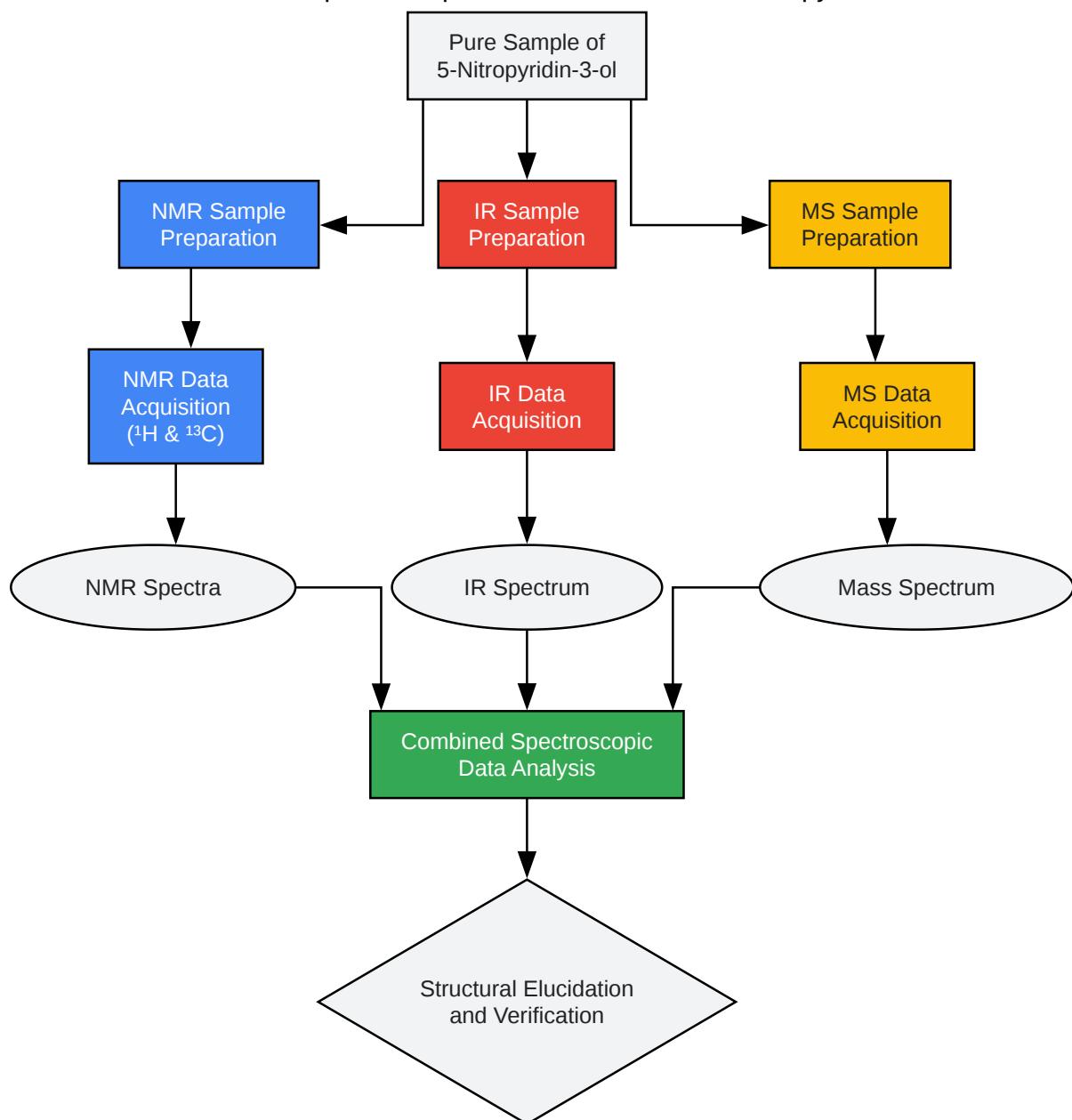
#### C. Detection and Data Processing:

- The separated ions are detected, and their abundance is recorded.
- The resulting mass spectrum is a plot of relative ion abundance versus m/z.
- Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

## Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a chemical compound like **5-Nitropyridin-3-ol**.

## Workflow for Spectroscopic Characterization of 5-Nitropyridin-3-ol

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Caption: Spectroscopic analysis workflow.

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